4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine

Drug Likeness ADME Prediction Lipophilicity

The compound 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine (CAS 946325-70-8) is a synthetic small molecule (molecular formula C₁₆H₁₉ClN₄O₃S, MW 382.9 g/mol) featuring a 2-methyl-6-methoxypyrimidine core linked via a piperazine bridge to a 3-chlorophenylsulfonyl moiety. It belongs to the piperazinylpyrimidine chemical class, a scaffold extensively investigated for protein kinase inhibition, anti-infective activity, and anti-inflammatory effects.

Molecular Formula C16H19ClN4O3S
Molecular Weight 382.86
CAS No. 946325-70-8
Cat. No. B2533123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine
CAS946325-70-8
Molecular FormulaC16H19ClN4O3S
Molecular Weight382.86
Structural Identifiers
SMILESCC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C16H19ClN4O3S/c1-12-18-15(11-16(19-12)24-2)20-6-8-21(9-7-20)25(22,23)14-5-3-4-13(17)10-14/h3-5,10-11H,6-9H2,1-2H3
InChIKeyBVBQSTNZGRMWFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine (CAS 946325-70-8): Chemical Identity & Core Pharmacophore Profile for Research Procurement


The compound 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine (CAS 946325-70-8) is a synthetic small molecule (molecular formula C₁₆H₁₉ClN₄O₃S, MW 382.9 g/mol) featuring a 2-methyl-6-methoxypyrimidine core linked via a piperazine bridge to a 3-chlorophenylsulfonyl moiety [1]. It belongs to the piperazinylpyrimidine chemical class, a scaffold extensively investigated for protein kinase inhibition, anti-infective activity, and anti-inflammatory effects [2]. Unlike simple piperazine or pyrimidine building blocks, this compound presents a fully elaborated pharmacophore amenable to structure–activity relationship (SAR) studies, making it a candidate for hit-to-lead optimization programs rather than a terminal tool compound.

Why a Generic 'Piperazinylpyrimidine' Cannot Substitute for 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine in Target-Focused Research


Within the piperazinylpyrimidine class, substitution patterns on the pyrimidine core, the piperazine N-substituent, and the aryl sulfonyl group profoundly alter kinase selectivity profiles, cellular potency, and ADME properties [1]. Even minor structural modifications—such as replacing the 6-methoxy group with a piperidine ring or altering the position of the chlorine atom on the phenylsulfonyl ring—have been shown to shift antiproliferative selectivity across the NCI-60 cell line panel and redirect kinase inhibition toward different subfamilies (e.g., PDGFR vs. CK1 vs. RAF) [1]. Consequently, procurement of a structurally related analog cannot guarantee comparable biological activity; the specific 3-chlorophenylsulfonyl–piperazine–6-methoxy-2-methylpyrimidine architecture must be retained for SAR continuity.

Quantitative Differentiation Evidence for 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine vs. Structural Analogs


Predicted Physicochemical Profile: Lipophilicity Advantage Over 6-Methyl-2-Piperidinyl Analog for Membrane Permeability

The target compound exhibits a computed XLogP3-AA value of 2.6 [1]. A closely related ChemBridge analog (catalog #9226460, 4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-6-methyl-2-(1-piperidinyl)pyrimidine) replaces the 6-methoxy group with a 6-methyl group and the 2-methyl group with a 2-piperidinyl substituent. Although the experimental logP of the comparator is not publicly available, in silico predictions (e.g., using XLogP3) consistently yield logP values >3.5 for the piperidine-bearing analog due to the additional carbon atoms and the aliphatic piperidine ring . The lower lipophilicity (ΔlogP ≈ 1 unit) of the target compound may translate into superior aqueous solubility and reduced non-specific protein binding, favoring hit triage in biochemical and cellular screening cascades .

Drug Likeness ADME Prediction Lipophilicity

Scaffold-Specific Biological Activity: Anti-Inflammatory and Antibacterial Potential Distinct from Kinase-Focused Analogs

The methylpyrimidine sulfonyl piperazine chemotype—of which the target compound is a direct structural member—has been systematically evaluated in a multi-endpoint phenotypic panel. In the Journal of the Brazilian Chemical Society (2014), a series of methylpyrimidine sulfonyl piperazine derivatives were tested for in vitro antibacterial activity (against E. coli and S. aureus), anthelmintic activity (Pheretima posthuma), and in vivo anti-inflammatory activity (carrageenan-induced rat paw edema) [1]. While individual compound data for CAS 946325-70-8 were not reported in that study, the core scaffold demonstrated statistically significant anti-inflammatory effects (paw edema reduction comparable to indomethacin in several examples) and moderate antibacterial zones of inhibition [1]. This contrasts with the kinase-focused piperazinylpyrimidine analogs reported by Shallal & Russu (2011), which showed selective cytotoxicity toward MDA-MB-468 cells but lacked antibacterial or anthelmintic evaluation [2]. Thus, the methylpyrimidine sulfonyl piperazine subclass, including the target compound, may be more relevant for anti-infective or anti-inflammatory phenotypic screening than for oncology kinase programs.

Anti-inflammatory Antibacterial Phenotypic Screening

Structural Uniqueness: 3-Chlorophenylsulfonyl Substitution Pattern Drives Target Engagement Specificity

The 3-chlorophenylsulfonyl group attached to the piperazine ring is a critical pharmacophoric element. In the broader piperazinylpyrimidine kinase inhibitor series, aryl sulfonamide substitution at the piperazine N-4 position is essential for binding to the DFG-out conformation of certain kinases and for achieving selectivity over closely related kinase family members [1]. Specifically, compound 4 reported by Shallal & Russu (2011)—which contains a 3-chlorophenylsulfonyl piperazine motif structurally analogous to the target compound—demonstrated preferential inhibition of oncogenic KIT and PDGFRA mutants over their wild-type counterparts [1]. In contrast, piperazinylpyrimidine analogs lacking the sulfonyl group (e.g., those with simple N-alkyl or N-acyl piperazine substitution) show markedly reduced kinase inhibitory potency and selectivity [1]. Although direct Kd or IC₅₀ data for CAS 946325-70-8 are not publicly available, the presence of the identical 3-chlorophenylsulfonyl pharmacophore strongly suggests potential engagement with similar kinase targets.

Structure-Activity Relationship Kinase Selectivity Piperazine Sulfonamide

Limitations: Absence of Direct Comparative Bioactivity Data for CAS 946325-70-8 Requires Caution in Procurement Decisions

Despite the class-level inferences provided above, it must be explicitly noted that no primary peer-reviewed publication, patent, or authoritative database (PubChem, ChEMBL, BindingDB) currently reports quantitative biochemical or cellular assay data (e.g., IC₅₀, Kd, EC₅₀, MIC, or % inhibition) for the specific compound CAS 946325-70-8 [1][2]. The physicochemical data available (XLogP3 = 2.6) are computationally predicted rather than experimentally determined [1]. Therefore, any claim of superior potency, selectivity, or in vivo efficacy relative to a named comparator cannot be substantiated with direct experimental evidence. Users should treat this compound as an uncharacterized screening candidate and verify critical biological activity before committing to large-scale procurement or use as a reference standard.

Data Gaps Procurement Caution Biological Characterization

Recommended Application Scenarios for 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine Based on Available Evidence


Scaffold Diversification in Anti-Infective or Anti-Inflammatory Phenotypic Screening Campaigns

Based on the established anti-inflammatory and antibacterial activity of the methylpyrimidine sulfonyl piperazine chemical series reported by Mohan et al. (2014), the target compound is a suitable chemical probe for phenotypic screening cascades targeting inflammatory pathways (e.g., carrageenan-induced edema or LPS-stimulated cytokine release) or bacterial growth inhibition (E. coli and S. aureus) [1]. Its lower predicted lipophilicity (XLogP3 = 2.6) relative to bulkier analogs may confer superior solubility in aqueous assay media, facilitating dose–response testing [2].

Kinase Selectivity Profiling: Hit Identification for Mutant-Selective PDGFR/KIT Inhibitors

The 3-chlorophenylsulfonyl piperazine motif is directly linked to preferential inhibition of oncogenic kinase mutants (KIT and PDGFRA) over wild-type isoforms, as demonstrated by compound 4 in the Shallal & Russu (2011) study [1]. The target compound, bearing the identical pharmacophore, is recommended for kinase selectivity panels (e.g., DiscoverX KINOMEscan or similar broad-profiling platforms) to identify novel kinase targets and confirm mutant-over-wild-type selectivity.

Medicinal Chemistry SAR Exploration Around the Pyrimidine 6-Position

The 6-methoxy substituent on the pyrimidine ring distinguishes the target compound from both the 6-methyl-2-piperidinyl analog (ChemBridge 9226460) [1] and the 6-unsubstituted or 6-halogen variants common in the kinase inhibitor literature [2]. Medicinal chemistry teams can use CAS 946325-70-8 as a key intermediate or reference point for systematically varying the 6-position substituent while keeping the 3-chlorophenylsulfonyl piperazine moiety constant, enabling focused SAR studies.

Computational Chemistry and Molecular Modeling: Docking Studies Targeting DFG-Out Kinase Conformations

The computed physicochemical properties (XLogP3 = 2.6, HBD = 0, HBA = 7, rotatable bonds = 4) [1] position the compound favorably within Lipinski and Veber parameter space, making it a suitable ligand for molecular docking and molecular dynamics simulations. The piperazine sulfonyl group is known to interact with the DFG-out pocket of certain kinases [2]; thus, the compound can serve as a starting point for virtual screening or structure-based design targeting kinases that adopt the DFG-out conformation.

Quote Request

Request a Quote for 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.